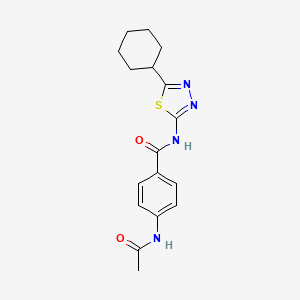

2-nitrophenyl methyl(phenyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-nitrophenyl methyl(phenyl)carbamate, also known as NPC, is a chemical compound that has been extensively studied for its scientific research applications. NPC is a carbamate compound that has been shown to have various biochemical and physiological effects.

科学研究应用

Medicinal Chemistry and Drug Design

Carbamate-bearing molecules play a significant role in modern drug discovery and medicinal chemistry . The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They are used to control a variety of pests and diseases that can affect crops.

Chemical and Paint Industry

Carbamates play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . They are used in the production of various types of paints, coatings, and other chemical products.

Organic Synthesis and Peptide Chemistry

Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . They are used to protect reactive groups in complex molecules during synthesis.

Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They can be used to improve the pharmacokinetic properties of drugs, making them more effective and safer.

Kinetics and Mechanism Studies

Carbamates like “2-nitrophenyl methyl(phenyl)carbamate” can be used for studying kinetics and mechanism of their intramolecular cyclization . These studies can provide valuable insights into the behavior of these compounds under different conditions.

作用机制

Target of Action

Compounds based on a (2-nitrophenyl)methanol scaffold, such as 2-nitrophenyl methyl(phenyl)carbamate, have been identified as promising inhibitors of PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

The mode of action of 2-nitrophenyl methyl(phenyl)carbamate involves its interaction with its target, PqsD. The compound acts as an inhibitor, displaying a tight-binding mode of action . The carbamate functionality of the compound allows it to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Biochemical Pathways

The inhibition of PqsD by 2-nitrophenyl methyl(phenyl)carbamate affects the signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This can lead to downstream effects such as the disruption of quorum sensing, a key mechanism that bacteria use for communication and coordination of group behaviors .

Pharmacokinetics

They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . These properties can impact the bioavailability of the compound.

Result of Action

The result of the action of 2-nitrophenyl methyl(phenyl)carbamate is the inhibition of PqsD, leading to disruption of signal molecule biosynthesis in Pseudomonas aeruginosa . This can potentially lead to the reduction of virulence factors and biofilm formation, making the bacteria more susceptible to treatment .

Action Environment

The action of 2-nitrophenyl methyl(phenyl)carbamate, like other carbamates, can be influenced by various environmental factors. For instance, the presence of other molecules can affect the reaction pathways . Furthermore, the pH and temperature can influence the stability and efficacy of the compound .

属性

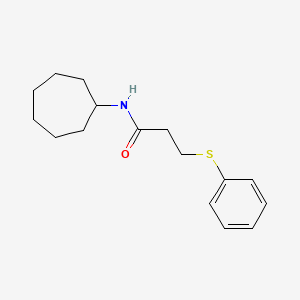

IUPAC Name |

(2-nitrophenyl) N-methyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-15(11-7-3-2-4-8-11)14(17)20-13-10-6-5-9-12(13)16(18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKPVAWMWIGLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)

![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5820896.png)

![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)

![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)

![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)

![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)